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molecular formula C10H19N3O3 B1425342 Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate CAS No. 1073555-07-3

Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate

Cat. No. B1425342
M. Wt: 229.28 g/mol
InChI Key: HXUGNWNPUFGLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669266B2

Procedure details

To a solution of 830 mg 4-[2-(Benzyloxycarbonyl-methyl-amino)-acetyl]-piperazine-1-carboxylic acid ethyl ester in 30 ml ethanol were added 100 mg Pd/C (10%) and the suspension stirred under an atmosphere of hydrogen (3 bar) for 12 h. The reaction mixture was filtrated over a plug of Celite®, washed with ethanol and concentrated. Yield: 490 mg colorless oil.
Name
4-[2-(Benzyloxycarbonyl-methyl-amino)-acetyl]-piperazine-1-carboxylic acid ethyl ester
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][N:9]([C:12](=[O:26])[CH2:13][N:14](C(OCC2C=CC=CC=2)=O)[CH3:15])[CH2:8][CH2:7]1)=[O:5])[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][N:9]([C:12](=[O:26])[CH2:13][NH:14][CH3:15])[CH2:8][CH2:7]1)=[O:5])[CH3:2]

Inputs

Step One
Name
4-[2-(Benzyloxycarbonyl-methyl-amino)-acetyl]-piperazine-1-carboxylic acid ethyl ester
Quantity
830 mg
Type
reactant
Smiles
C(C)OC(=O)N1CCN(CC1)C(CN(C)C(=O)OCC1=CC=CC=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the suspension stirred under an atmosphere of hydrogen (3 bar) for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated over a plug of Celite®
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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